Fmoc-L-allo-threoninol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

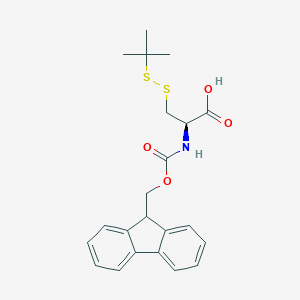

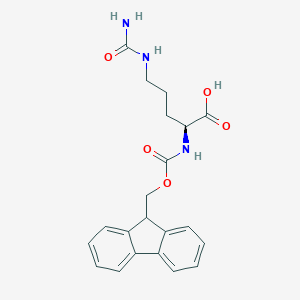

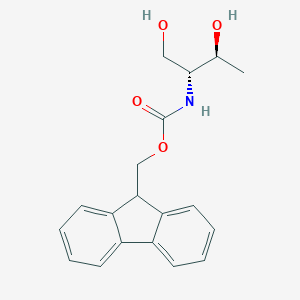

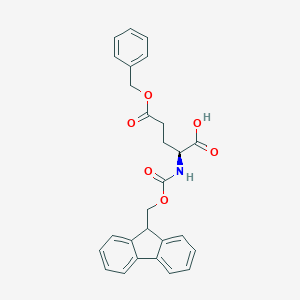

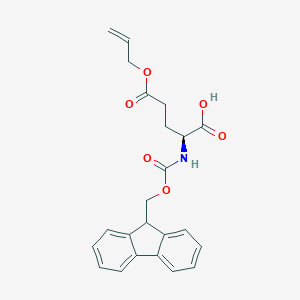

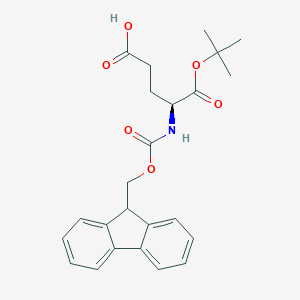

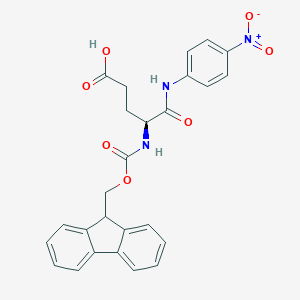

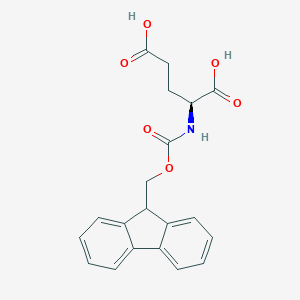

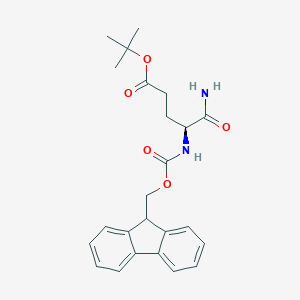

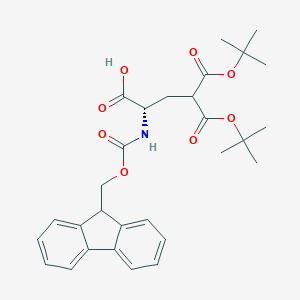

Fmoc-L-allo-threoninol is a derivative used in the synthesis of phosphothreonine peptides by the Fmoc SPPS global phosphorylation methodology . It is commonly used as an amino acid building block in peptide synthesis . The molecule contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, and various ring structures . The chemical formula of Fmoc-L-allo-threoninol is C19H21NO4 .

Synthesis Analysis

Fmoc-L-allo-threoninol can be synthesized from N-(9-Fluorenylmethoxycarbonyloxy)succinimide and d-threoninol . The reaction conditions involve the use of sodium hydrogencarbonate in water and acetone at 20 degrees Celsius for 12 hours .

Molecular Structure Analysis

The Fmoc-L-allo-threoninol molecule contains a total of 45 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Chemical Reactions Analysis

Fmoc-L-allo-threoninol, like other Fmoc compounds, is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Aplicaciones Científicas De Investigación

Improved Synthesis Techniques

Researchers have developed improved synthesis methods for protected d-allothreonine derivatives, including Fmoc-d-alloThr(tBu)-OH, from l-threonine. This process involves epimerization and chemoselective deprotection, highlighting the versatility of Fmoc-L-allo-threoninol in peptide synthesis and modifications (Kikuchi & Konno, 2013).

Carbonylated Peptides Synthesis

The development of methods for the solid-phase synthesis of carbonylated peptides using derivatives of unnatural amino acids demonstrates another application. This approach enables the synthesis of peptides containing oxidatively modified residues, which are relevant for studying diseases related to oxidative stress (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Glycosylated Peptide Synthesis

The synthesis of Fmoc-threonine units carrying core O-linked sugar with acid-sensitive protecting groups showcases the utility of Fmoc-L-allo-threoninol derivatives in glycopeptide synthesis. This technique allows for efficient assembly and one-step deprotection, facilitating the synthesis of glycosylated peptide thioesters (Asahina, Fujimoto, Suzuki, & Hojo, 2015).

Enzyme-catalyzed Hydrolysis and Self-assembly

The exploitation of enzyme-catalyzed reactions to control molecular self-assembly under physiological conditions demonstrates the innovative application of Fmoc-peptide derivatives. This method allows for the conversion of non-assembling precursors into self-assembly building blocks, leading to the formation of defined peptide nanotubes with tunable dimensions (Das, Collins, & Ulijn, 2008).

Functional Material Fabrication

Fmoc-modified amino acids and short peptides serve as simple, bio-inspired building blocks for the fabrication of functional materials. These compounds, thanks to the hydrophobicity and aromaticity of the Fmoc moiety, exhibit self-assembly features that are useful in various applications, including bio-templating, drug delivery, and the development of therapeutic agents (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KPZWWZAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426524 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-allo-threoninol | |

CAS RN |

252049-03-9 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)